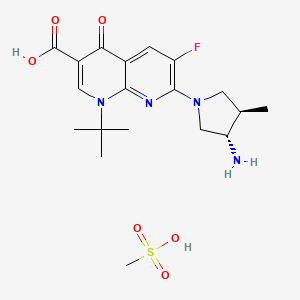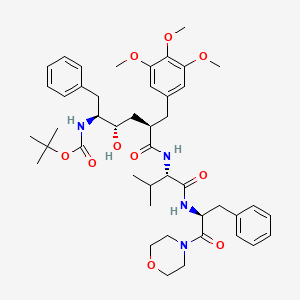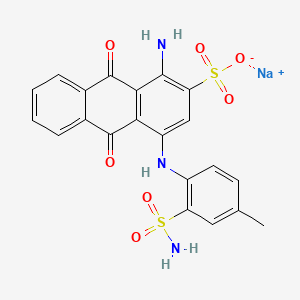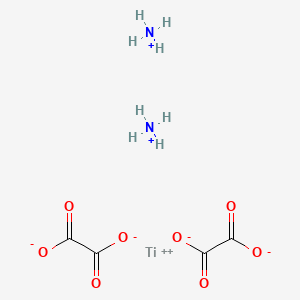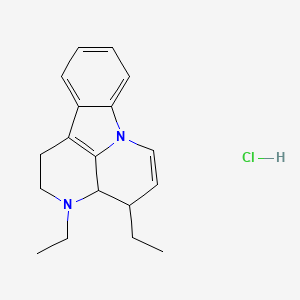
10-((1-Carboxy-3-methylbutylidene)amino)-9-hydroxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate (salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-((1-Carboxy-3-methylbutylidene)amino)-9-hydroxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate (salt) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido[4,3-b]carbazolium core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-((1-Carboxy-3-methylbutylidene)amino)-9-hydroxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate (salt) typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[4,3-b]carbazolium core, followed by the introduction of the carboxy-3-methylbutylidene and hydroxy groups. The final step involves the formation of the acetate salt. Specific reaction conditions, such as temperature, pH, and solvents, are optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
10-((1-Carboxy-3-methylbutylidene)amino)-9-hydroxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate (salt) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and catalyst are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the acetate group may result in various functionalized derivatives.
Scientific Research Applications
10-((1-Carboxy-3-methylbutylidene)amino)-9-hydroxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate (salt) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or fluorescent marker.
Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 10-((1-Carboxy-3-methylbutylidene)amino)-9-hydroxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate (salt) involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or nucleic acids, altering their function and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 9-Hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazole
- 10-((1-Carboxy-3-methylbutylidene)amino)-9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium chloride
Uniqueness
10-((1-Carboxy-3-methylbutylidene)amino)-9-hydroxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate (salt) is unique due to its specific functional groups and structural features. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
89702-39-6 |
|---|---|
Molecular Formula |
C26H29N3O5 |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
2-[(9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-10-yl)imino]-4-methylpentanoic acid;acetate |
InChI |
InChI=1S/C24H25N3O3.C2H4O2/c1-12(2)10-18(24(29)30)26-23-19(28)7-6-17-21(23)20-13(3)16-11-27(5)9-8-15(16)14(4)22(20)25-17;1-2(3)4/h6-9,11-12H,10H2,1-5H3,(H2,28,29,30);1H3,(H,3,4) |
InChI Key |
XUQVUVDPSOPZOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C(=C(C=C4)O)N=C(CC(C)C)C(=O)O)C)C.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



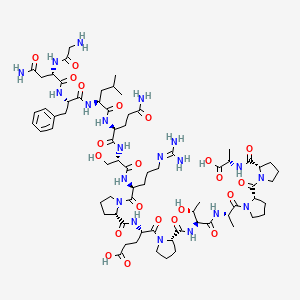




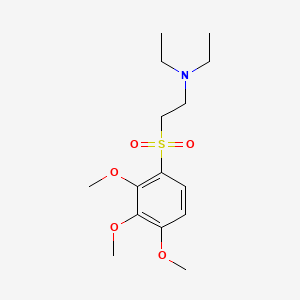

![N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin [German]](/img/structure/B12778858.png)
